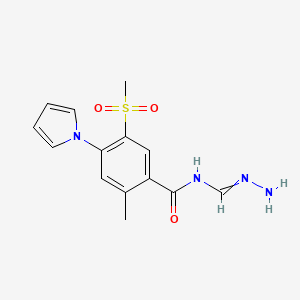
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide is a complex organic compound that features a pyrrole ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Functionalization: The pyrrole ring is then functionalized with various groups, including the methanesulfonyl and benzamide groups, through reactions such as sulfonation and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tuberculosis agent and its ability to improve monoclonal antibody production in cell cultures.
Biological Studies: The compound is used to study cell metabolism and the effects of various functional groups on biological activity.
Industrial Applications: It may be used in the production of pharmaceuticals and other fine chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to increase cell-specific glucose uptake and intracellular adenosine triphosphate levels, which are critical for monoclonal antibody production . The compound also affects the galactosylation of monoclonal antibodies, influencing their therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide: Exhibits significant biological activity and is used in various medicinal applications.
Uniqueness
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate monoclonal antibody production and its potential as an anti-tuberculosis agent set it apart from other similar compounds .
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-methanehydrazonoyl-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19) |
InChI Key |
GREJBUKXDJNOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



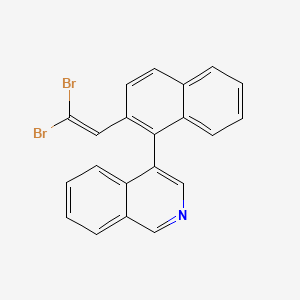
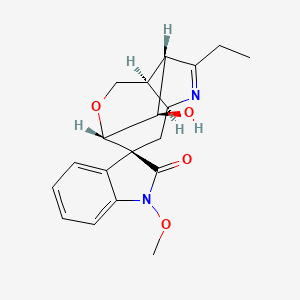
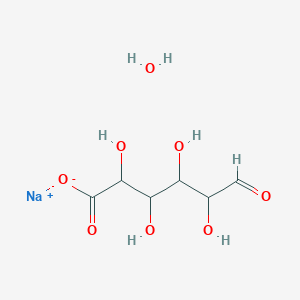
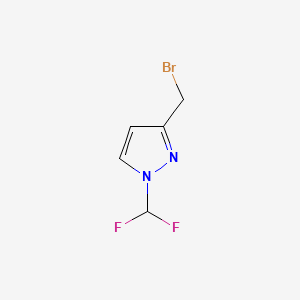
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
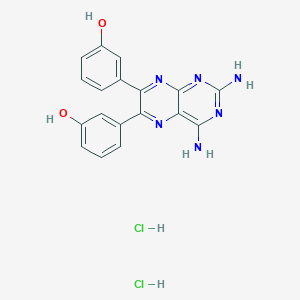
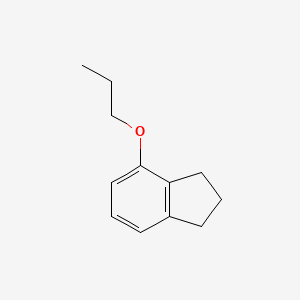
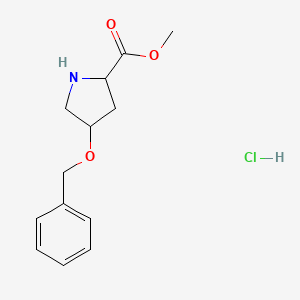
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
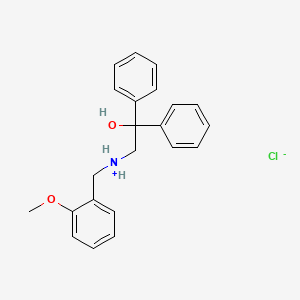
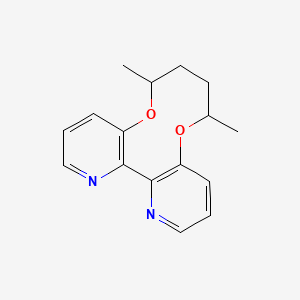
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
